5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione, also known as indole-2-carboxylic acid thiazolidine-4-one (ICTO), is a heterocyclic compound that has garnered attention in the scientific community due to its potential therapeutic applications. ICTO has shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ICTO is not fully understood, but it is believed to act through various pathways, including the inhibition of NF-κB signaling, the activation of AMP-activated protein kinase (AMPK), and the inhibition of histone deacetylase (HDAC) activity.
Biochemical and Physiological Effects:
ICTO has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, the reduction of blood glucose levels, and the improvement of insulin sensitivity.
Advantages and Limitations for Lab Experiments
ICTO has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on ICTO, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, more research is needed to determine the optimal dosage and administration of ICTO for therapeutic use.
Scientific Research Applications
ICTO has been extensively studied for its potential therapeutic applications. Studies have shown that ICTO possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. ICTO has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, ICTO has been shown to possess anti-diabetic properties by increasing insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMSOITIAZIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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